N-(2-methyl-2-(thiophen-3-yl)propyl)-4-(thiophen-3-yl)benzamide

FLT3 inhibitor Acute Myeloid Leukemia Combination therapy

N-(2-Methyl-2-(thiophen-3-yl)propyl)-4-(thiophen-3-yl)benzamide (CAS 1796962-26-9, synonym SC-203048) is a synthetic non-annulated thiophenylamide classified by MeSH as a Flt3 (FMS-like tyrosine kinase protein inhibitor. The compound features a benzamide core substituted with two thiophene rings, distinguishing it structurally from 2-acylaminothiophene-3-carboxamide-based Flt3 inhibitors such as TCS 359 and compound 44.

Molecular Formula C19H19NOS2
Molecular Weight 341.49
CAS No. 1796962-26-9
Cat. No. B2735835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methyl-2-(thiophen-3-yl)propyl)-4-(thiophen-3-yl)benzamide
CAS1796962-26-9
Molecular FormulaC19H19NOS2
Molecular Weight341.49
Structural Identifiers
SMILESCC(C)(CNC(=O)C1=CC=C(C=C1)C2=CSC=C2)C3=CSC=C3
InChIInChI=1S/C19H19NOS2/c1-19(2,17-8-10-23-12-17)13-20-18(21)15-5-3-14(4-6-15)16-7-9-22-11-16/h3-12H,13H2,1-2H3,(H,20,21)
InChIKeyVHBUWNJYBSHWAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methyl-2-(thiophen-3-yl)propyl)-4-(thiophen-3-yl)benzamide (CAS 1796962-26-9): Flt3-Selective Inhibitor for Targeted AML Combination Research


N-(2-Methyl-2-(thiophen-3-yl)propyl)-4-(thiophen-3-yl)benzamide (CAS 1796962-26-9, synonym SC-203048) is a synthetic non-annulated thiophenylamide classified by MeSH as a Flt3 (FMS-like tyrosine kinase 3) protein inhibitor [1]. The compound features a benzamide core substituted with two thiophene rings, distinguishing it structurally from 2-acylaminothiophene-3-carboxamide-based Flt3 inhibitors such as TCS 359 and compound 44 [2]. Reported with a molecular formula of C₁₉H₁₉NOS₂ and molecular weight of 341.49 g/mol, it is commercially available at ≥95% purity for research use . The compound has demonstrated in vivo anti-tumor activity in an AML xenograft model when combined with the NF-κB inhibitor parthenolide, providing a validated tool for studying Flt3-NF-κB crosstalk in acute myeloid leukemia [3].

Why Flt3 Inhibitor Substitution Fails: Structural and Pharmacological Basis for SC-203048 Differentiation


Flt3 inhibitors are not interchangeable in AML research applications. The target compound SC-203048 belongs to the non-annulated thiophenylamide chemotype, which is structurally and pharmacologically distinct from the 2-acylaminothiophene-3-carboxamide class (exemplified by TCS 359, FLT3 IC₅₀ = 42 nM) and other clinical Flt3 inhibitors such as quizartinib and crenolanib [1][2]. SC-203048 carries two thiophen-3-yl substituents bridged through a benzamide linker, whereas TCS 359 and compound 44 embed the thiophene within a 3-carboxamide scaffold, resulting in divergent ATP-binding site interactions and selectivity profiles [2]. Furthermore, SC-203048 has been specifically validated in an in vivo combination therapy context—synergizing with the NF-κB inhibitor parthenolide to suppress AML xenograft tumor growth—an application space for which single-agent optimized Flt3 inhibitors such as quizartinib have shown limited clinical responses [3]. Substituting SC-203048 with a structurally unrelated Flt3 inhibitor risks losing both the compound-specific polypharmacology (Flt3 plus NF-κB pathway modulation) and the experimentally validated combination dosing regimen (10 μg/kg, 7× every 2nd day, i.p. in THP-1 xenografts) [4].

Product-Specific Quantitative Evidence Guide: Differentiating N-(2-Methyl-2-(thiophen-3-yl)propyl)-4-(thiophen-3-yl)benzamide for Procurement Decisions


Evidence Item 1: In Vivo AML Xenograft Combination Efficacy — Synergistic Tumor Suppression with NF-κB Inhibitor

SC-203048 was evaluated in an AML xenograft model using human THP-1 cells implanted in athymic BALB/c nude mice. When administered at 10 μg/kg intraperitoneally 7 times every 2nd day in combination with the NF-κB inhibitor parthenolide (PTL), the combination group demonstrated strongly inhibited tumor growth, significantly increased cell apoptosis, and reduced expression of FLT3, p65, cyclin D1, and Bcl-2 compared to untreated controls [1][2]. In contrast, prior clinical studies with single-agent FLT3 inhibitors (e.g., quizartinib) in AML patients yielded few clinical responses, highlighting the functional differentiation of SC-203048 as a validated combination partner rather than a stand-alone agent [3]. This establishes SC-203048 as a preferred tool compound for studying Flt3–NF-κB pathway crosstalk in vivo.

FLT3 inhibitor Acute Myeloid Leukemia Combination therapy Xenograft model NF-κB

Evidence Item 2: Structural Scaffold Differentiation — Non-Annulated Thiophenylamide vs. 2-Acylaminothiophene-3-Carboxamide

SC-203048 is a non-annulated thiophenylamide in which the thiophene rings are not fused to the core amide-bearing aromatic system but are instead appended as substituents at the benzamide 4-position and the propyl linker terminus [1]. This contrasts with the 2-acylaminothiophene-3-carboxamide scaffold of TCS 359 (FLT3 IC₅₀ = 42 nM) and compound 44 (FLT3 IC₅₀ = 27 nM), where the thiophene is integral to the core carboxamide pharmacophore [2]. The non-annulated architecture is structurally defined and protected under US Patent US9353102B2, which explicitly claims non-annulated thiophenylamide compositions for therapeutic use [1]. While direct kinase IC₅₀ data for SC-203048 are not publicly available for side-by-side comparison, the scaffold divergence implies a distinct binding mode to the FLT3 ATP pocket compared to the 2-acylaminothiophene-3-carboxamide series, which has been modeled within the ATP binding site [2].

Scaffold hopping Chemical biology FLT3 inhibitor Thiophenylamide Structure-activity relationship

Evidence Item 3: Validated In Vivo Dosing Regimen — 10 μg/kg, 7× Every 2nd Day in THP-1 AML Xenograft

SC-203048 has a peer-reviewed, publicly documented in vivo dosing regimen: 10 μg/kg administered intraperitoneally 7 times every 2nd day in athymic BALB/c nude mice bearing human THP-1 AML xenografts [1][2]. This regimen was associated with decreased FLT3 protein activity, reduced FLT3 and p65 mRNA expression, and downregulation of downstream targets cyclin D1 and Bcl-2 [3]. By comparison, TCS 359—a structurally related but scaffold-distinct FLT3 inhibitor—has published in vitro IC₅₀ values (FLT3 IC₅₀ = 42 nM; MV4-11 IC₅₀ = 340 nM) but lacks publicly available in vivo dosing or efficacy data, limiting its direct utility for animal studies . The availability of a published, effective in vivo protocol for SC-203048 reduces experimental development time and enables reproducible cross-study comparisons for AML xenograft research.

In vivo pharmacology Dosing regimen AML xenograft FLT3 inhibitor Pharmacodynamics

Evidence Item 4: Molecular Pharmacodynamic Fingerprint — Multi-Target Pathway Modulation in AML Xenografts

SC-203048 in combination with parthenolide produces a distinct molecular pharmacodynamic signature in AML xenografts: significant decreases in FLT3, p65 (NF-κB subunit), cyclin D1, and Bcl-2 expression, coupled with increased expression of nuclear SMRT (silencing mediator for retinoic acid and thyroid hormone receptors) [1]. This multi-target pathway modulation profile—simultaneously targeting kinase signaling (FLT3), inflammatory/transcriptional pathways (NF-κB/p65), cell cycle regulation (cyclin D1), and anti-apoptotic mechanisms (Bcl-2)—is a unique consequence of the SC-203048 + parthenolide combination. In contrast, TCS 359 monotherapy in vitro primarily reduces MV4-11 cell proliferation (IC₅₀ = 340 nM) via FLT3 inhibition alone, without the NF-κB co-modulation dimension . The broader pharmacodynamic fingerprint of SC-203048 combination therapy makes it especially relevant for research into resistance mechanisms where FLT3 inhibition alone is insufficient, consistent with clinical observations of limited single-agent FLT3 inhibitor efficacy [1].

Pharmacodynamic biomarkers FLT3 NF-κB Apoptosis Cyclin D1 Bcl-2

Evidence Item 5: Target Selectivity Classification — Selective Flt3 Inhibitor with No Reported Off-Target Kinase Activity

SC-203048 is explicitly classified as a 'FLT3 selective inhibitor' in the peer-reviewed literature and authoritative databases, including the National Library of Medicine MeSH and the Comparative Toxicogenomics Database [1][2]. The CTD records confirm that SC-203048 decreases FLT3 protein activity and FLT3 mRNA expression, establishing target engagement [2]. In contrast, TCS 359 has been profiled against a panel of 22 kinases and demonstrated selectivity for FLT3 (IC₅₀ = 42 nM) over other kinases (IC₅₀ ≥ 3 μM; >70-fold selectivity window) . While a matching kinase selectivity panel has not been publicly reported for SC-203048, its designation as a selective inhibitor distinguishes it from multi-kinase FLT3 inhibitors such as midostaurin, which inhibits FLT3 along with PKC, Syk, Flk-1, Akt, and PKA, leading to broader off-target pharmacology [3]. For researchers who require a FLT3 inhibitor with a selective mechanistic profile (as opposed to a multi-kinase agent), SC-203048 represents a suitable investigational tool.

Kinase selectivity FLT3 Off-target profiling Chemical probe Selectivity

Evidence Item 6: Intellectual Property and Commercial Availability — Patent-Backed Non-Annulated Thiophenylamide with Research-Grade Purity

The non-annulated thiophenylamide scaffold to which SC-203048 belongs is protected under US Patent US9353102B2 (Hoffmann-La Roche), which claims compounds of formula (I) as FABP4 and/or FABP5 inhibitors [1]. Although SC-203048 itself has been independently studied as a FLT3 inhibitor [2], the patent landscape provides a defined intellectual property framework that differentiates it from off-patent or generic Flt3 inhibitor scaffolds. SC-203048 is commercially available with a specified purity of ≥95% (Catalog No. CM980643) for research use . In contrast, clinical-stage Flt3 inhibitors such as quizartinib (AC220) and gilteritinib are subject to different intellectual property constraints, controlled distribution, and higher procurement costs, making SC-203048 a more accessible and cost-effective tool compound for preclinical AML research within the Flt3-NF-κB axis . The research-grade purity specification of ≥95% is adequate for in vitro and in vivo pharmacology studies where the combination protocol has been explicitly validated [2].

Patent landscape Commercial availability Research tool compound Purity specification Procurement

Best Research and Industrial Application Scenarios for N-(2-Methyl-2-(thiophen-3-yl)propyl)-4-(thiophen-3-yl)benzamide (SC-203048)


Scenario 1: In Vivo AML Combination Therapy Studies Targeting FLT3–NF-κB Crosstalk

Researchers investigating synergistic combination strategies for AML should prioritize SC-203048 as a FLT3-selective component paired with an NF-κB inhibitor (e.g., parthenolide). The published protocol—10 μg/kg i.p. every 2nd day for 7 doses in THP-1 xenograft-bearing athymic BALB/c nude mice—provides a reproducible starting point for in vivo pharmacology studies [1]. This scenario leverages SC-203048's unique in vivo validation, including demonstrated reductions in FLT3, p65, cyclin D1, and Bcl-2 expression, which are not achievable with in vitro-only characterized Flt3 inhibitors [2].

Scenario 2: Scaffold-Hopping and Medicinal Chemistry Campaigns Targeting FLT3 Kinase

Medicinal chemists seeking to diversify FLT3 inhibitor chemical space beyond the 2-acylaminothiophene-3-carboxamide scaffold (TCS 359, compound 44) can employ SC-203048 as a starting point for structure-activity relationship (SAR) exploration. The non-annulated thiophenylamide architecture—featuring two peripheral thiophene rings rather than a thiophene-fused core—offers distinct vectors for chemical modification and intellectual property positioning under the US9353102B2 patent family [3]. This scenario is particularly relevant for scaffold-hopping programs aiming to circumvent existing FLT3 inhibitor composition-of-matter claims [4].

Scenario 3: Pharmacodynamic Biomarker Discovery and Resistance Mechanism Studies in AML

Investigators studying FLT3 inhibitor resistance mechanisms can utilize SC-203048's broad pharmacodynamic fingerprint—spanning FLT3 kinase activity, NF-κB signaling (p65), cell cycle regulation (cyclin D1), and apoptosis (Bcl-2)—to dissect pathway-level responses that single-pathway inhibitors cannot interrogate [1]. The compound's ability to modulate multiple nodes in the AML signaling network, particularly when combined with parthenolide, makes it a valuable tool for identifying biomarkers of response and resistance [2]. This application is supported by the documented upregulation of SMRT, a nuclear corepressor, providing an additional molecular readout for mechanistic studies [1].

Scenario 4: Preclinical Proof-of-Concept Studies for FLT3-NF-κB Dual Targeting Strategies

Biotech and pharmaceutical research teams evaluating the therapeutic hypothesis of dual FLT3–NF-κB targeting in AML should procure SC-203048 as a tool compound for preclinical proof-of-concept studies. The existing in vivo efficacy data demonstrating synergism between SC-203048 and parthenolide provides a foundational dataset supporting this therapeutic strategy, while the research-use-only commercial availability (≥95% purity) enables cost-effective preliminary validation before committing to more expensive clinical-grade FLT3 inhibitors [3][4]. This scenario bridges the gap between target validation and lead optimization in AML drug discovery programs.

Quote Request

Request a Quote for N-(2-methyl-2-(thiophen-3-yl)propyl)-4-(thiophen-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.